2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features an imidazole ring, a thioether linkage, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acylation: The final step involves the acylation of the thioether-imidazole compound with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenylacetamide moiety may interact with hydrophobic pockets in receptor proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-ethylacetamide
Uniqueness
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the phenylacetamide moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-18-10-7-13-20(14-18)27-21(17-8-3-1-4-9-17)15-25-23(27)29-16-22(28)26-19-11-5-2-6-12-19/h1-15H,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEUKXOYPABEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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